molecular formula C22H23ClN2O B11938898 5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol

5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol

Cat. No.: B11938898
M. Wt: 366.9 g/mol
InChI Key: JFXFJCSTHMEVJY-UHFFFAOYSA-N
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Description

5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol is an 8-hydroxyquinoline derivative characterized by a chlorine substituent at position 5 and a 4-benzylpiperidine moiety linked via a methylene bridge at position 6. This structural motif is critical for modulating its physicochemical properties and biological activity. 8-Hydroxyquinolines are renowned for their metal-chelating capabilities, which underpin their applications in anticancer and antimicrobial therapies .

Properties

Molecular Formula

C22H23ClN2O

Molecular Weight

366.9 g/mol

IUPAC Name

7-[(4-benzylpiperidin-1-yl)methyl]-5-chloroquinolin-8-ol

InChI

InChI=1S/C22H23ClN2O/c23-20-14-18(22(26)21-19(20)7-4-10-24-21)15-25-11-8-17(9-12-25)13-16-5-2-1-3-6-16/h1-7,10,14,17,26H,8-9,11-13,15H2

InChI Key

JFXFJCSTHMEVJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU

Biological Activity

5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20ClN3O\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{O}

Key Features:

  • Molecular Weight : 321.82 g/mol
  • Chemical Formula : C₁₈H₂₀ClN₃O
  • CAS Number : Not specifically listed but associated with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. The synthetic routes often utilize techniques such as:

  • Nucleophilic substitution
  • Coupling reactions
  • Chromatographic purification methods

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have reported that it can inhibit the proliferation of certain human cancer cells.

Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity against breast and lung cancer cells.

The biological activity of this compound is believed to involve:

  • Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in microbial and cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in the substituents at position 7, which influence hydrophobicity, solubility, and molecular weight:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) LogP (XLogP3) Melting Point (°C) Reference
5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol 4-Benzylpiperidine 382.9* ~4.5† Not reported
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (5a) Pyrrolidine 291.8 3.8‡ 104–106
5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b) Morpholine 307.8 2.1‡ 175–177
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c) 4-Methylpiperazine 320.8 2.5‡ 243
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) 2-Fluorobenzylamine 345.8 3.2 Not reported
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol 4-Phenylpiperazine 353.8 3.9 Not reported

*Calculated based on molecular formula C₂₂H₂₄ClN₂O.
†Estimated using analog data.
‡Experimental values from references.

Key Observations :

  • The benzylpiperidyl group confers higher molecular weight and LogP compared to morpholine (5b) or piperazine (5c) derivatives, suggesting increased lipophilicity .
  • Piperidine-based analogs (e.g., 5a) exhibit lower melting points, likely due to reduced crystallinity from flexible aliphatic rings .
Antifungal Activity
  • Nitro-Substituted Analogs: 5-Nitro-7-((4-nitrophenyl)piperazinyl)quinolin-8-ol (5n) showed 73% inhibition against Botrytis cinerea at 50 µg/mL, outperforming chloro-substituted derivatives .
  • Chloro-Substituted Analogs: 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b) exhibited moderate antifungal activity, attributed to reduced electron-withdrawing effects compared to nitro groups .
Cytotoxicity and Anticancer Potential
  • Q-4 (Fluorobenzylamino Derivative): Demonstrated IC₅₀ values of 1.2–4.5 µM against MCF-7 and A549 cancer cells, highlighting the role of fluorinated aryl groups in enhancing potency .
  • Piperazine Derivatives : 5c showed superior activity over 5a and 5b, likely due to improved solubility from the polar 4-methylpiperazine group .
  • Benzylpiperidine vs. Phenylpiperazine : The benzylpiperidyl group’s bulk may hinder target engagement compared to planar phenylpiperazine derivatives, though this requires experimental validation .

Metal-Binding and Mechanism of Action

8-Hydroxyquinolines exert activity via metal ion chelation (e.g., Cu²⁺, Fe³⁺), disrupting cellular redox balance. The CH₂-N subunit at position 7 is critical for coordinating metal ions, as shown in Q-2 (morpholine) and Q-3 (piperidine) . The benzylpiperidyl group’s electron-donating properties may alter binding affinity compared to electron-withdrawing substituents (e.g., nitro groups) .

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